molecular formula C32H15N3O3 B12694809 Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione CAS No. 31616-64-5

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione

Cat. No.: B12694809
CAS No.: 31616-64-5
M. Wt: 489.5 g/mol
InChI Key: NEFHTDXKDJVQPK-UHFFFAOYSA-N
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Description

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione is a complex heterocyclic compound that features a unique fusion of multiple aromatic rings

Preparation Methods

The synthesis of Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the use of copper-catalyzed intramolecular N-arylation reactions has been reported for the synthesis of similar benzimidazo compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing metal catalysts and controlled reaction environments .

Chemical Reactions Analysis

Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in functionalized derivatives of the original compound .

Mechanism of Action

The mechanism by which Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of enzymes like topoisomerases, which are crucial for DNA replication and repair . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Properties

CAS No.

31616-64-5

Molecular Formula

C32H15N3O3

Molecular Weight

489.5 g/mol

IUPAC Name

16,22,29-triazanonacyclo[18.13.2.02,15.05,14.07,12.017,34.022,30.023,28.031,35]pentatriaconta-1(34),2(15),3,5(14),7,9,11,17,19,23,25,27,29,31(35),32-pentadecaene-6,13,21-trione

InChI

InChI=1S/C32H15N3O3/c36-29-17-5-1-2-6-18(17)30(37)27-19(29)11-10-16-15-9-12-20-25-21(13-14-23(26(15)25)33-28(16)27)32(38)35-24-8-4-3-7-22(24)34-31(20)35/h1-14,33H

InChI Key

NEFHTDXKDJVQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C(=CC=C7C6=C(C=C5)C8=NC9=CC=CC=C9N8C7=O)N4

Origin of Product

United States

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